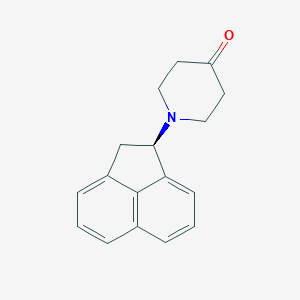

(R)-1-(1,2-Dihydroacenaphthylen-1-yl)piperidin-4-one

概要

説明

(R)-1-(1,2-Dihydroacenaphthylen-1-yl)piperidin-4-one is a useful research compound. Its molecular formula is C17H17NO and its molecular weight is 251.32 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

(R)-1-(1,2-Dihydroacenaphthylen-1-yl)piperidin-4-one is a compound that has garnered attention in pharmacological research due to its potential biological activities, particularly in relation to the nociceptin/orphanin FQ (NOP) receptor. This article reviews the biological activity of this compound, focusing on its mechanism of action, pharmacological effects, and relevant case studies.

The NOP receptor is a member of the opioid receptor family and plays a significant role in pain modulation and other physiological processes. Compounds that interact with this receptor can exhibit either agonistic or antagonistic properties. This compound has been studied for its ability to bind to this receptor, influencing nociception and potentially providing analgesic effects.

Pharmacological Effects

Research indicates that this compound may exhibit the following pharmacological effects:

- Analgesic Activity : Binding assays have demonstrated that compounds similar to this compound can inhibit pain responses in animal models. For instance, studies using the mouse tail withdrawal assay showed that NOP receptor agonists could significantly increase withdrawal latency times, indicating analgesic effects .

- Antinociceptive Properties : The compound has been shown to enhance the antinociceptive effects of traditional opioids like morphine without increasing side effects such as itching or sedation . This suggests a potential for combination therapies in pain management.

Data Table: Biological Activity Overview

| Activity | Effect | Study Reference |

|---|---|---|

| Analgesia | Increased tail withdrawal latency | |

| Antinociception | Synergistic effect with morphine | |

| Receptor Binding | High affinity for NOP receptor |

Case Study 1: Analgesic Efficacy

In a controlled study, this compound was administered to mice alongside morphine. The results indicated a significant enhancement in morphine's analgesic effect without the typical side effects associated with opioid use. This finding supports the hypothesis that NOP receptor modulators can improve pain management strategies .

Case Study 2: Mechanistic Insights

Further investigations into the mechanistic pathways revealed that this compound acts primarily through the inhibition of cAMP accumulation in CHO cells expressing the NOP receptor. This inhibition is crucial for understanding how this compound can modulate pain responses and suggests avenues for developing new analgesics .

科学的研究の応用

Chemical Properties and Structure

(R)-1-(1,2-Dihydroacenaphthylen-1-yl)piperidin-4-one is classified as a piperidine derivative. Its unique structure allows it to interact with various biological targets, making it a candidate for further research in drug development.

Pharmacological Applications

-

Nociceptin/Orphanin FQ Receptor (NOP) Ligands

- The compound has been investigated as a ligand for the nociceptin receptor, which is involved in pain modulation. Research indicates that modifications of piperidine derivatives can yield both potent agonists and antagonists of the NOP receptor, highlighting their potential in pain management therapies .

- A series of studies have shown that compounds similar to this compound exhibit selective binding to the NOP receptor, potentially offering alternatives to traditional opioids with fewer side effects .

-

Antiviral Activity

- Recent findings suggest that piperidine derivatives can be effective against various viral infections. For instance, carbohydrate derivatives of piperidin-4-one have demonstrated activity against cytomegalovirus and SARS-CoV-2 . This positions this compound as a candidate for further exploration in antiviral drug development.

- Antioxidant and Antibacterial Properties

Case Study 1: NOP Receptor Interaction

A study focusing on the structure-activity relationship (SAR) of piperidine derivatives revealed that specific modifications led to enhanced selectivity and potency at the NOP receptor. This research provides insights into how this compound could be optimized for better efficacy in pain management therapies .

| Compound | Receptor Binding Affinity | In Vivo Effects |

|---|---|---|

| UFP-101 | High | Long-lasting analgesia without sedation |

| UFP-112 | Moderate | Dose-dependent analgesia |

Case Study 2: Antiviral Efficacy

Research conducted by Abdelshaheed et al. (2021) demonstrated that piperidin derivatives exhibited significant antiviral activity against cytomegalovirus. The study emphasized the need for further investigation into the mechanisms by which these compounds exert their effects, suggesting that this compound may also possess similar properties .

化学反応の分析

Nucleophilic Reactions at the Ketone Group

The ketone group at position 4 of the piperidine ring undergoes nucleophilic reactions such as:

-

Reduction to secondary alcohols : Catalytic hydrogenation (H₂/Pd-C) or NaBH₄ reduces the ketone to (R)-1-(1,2-dihydroacenaphthylen-1-yl)piperidin-4-ol. This reaction preserves stereochemistry at the chiral center .

-

Formation of semicarbazones/thiosemicarbazones : Condensation with semicarbazide or thiosemicarbazide yields Schiff base derivatives. For example, reaction with thiosemicarbazide produces a piperidin-4-one thiosemicarbazone, which adopts a twist-boat conformation in crystalline form .

Key Data :

| Reaction Type | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Reduction (NaBH₄) | NaBH₄, MeOH, 0–5°C, 2 hr | 85–90 | |

| Thiosemicarbazone formation | Thiosemicarbazide, EtOH | 72 |

Electrophilic Substitution on the Acenaphthene Moiety

The fused aromatic system undergoes electrophilic substitution reactions:

-

Nitration : Nitric acid in H₂SO₄ introduces nitro groups at electron-rich positions (e.g., 5- or 6-position of acenaphthene).

-

Sulfonation : Concentrated H₂SO₄ yields sulfonic acid derivatives .

Mechanistic Insight :

The reaction with aryl 1-(2,4-dinitronaphthyl) ethers involves nucleophilic attack by piperidine at the ipso carbon of the naphthyl group, forming a zwitterionic intermediate. Computational studies (B3LYP/6-311G(d,p)) confirm a third-order kinetic pathway with two piperidine molecules participating in catalysis .

Mannich Reactions

The ketone group participates in Mannich condensations with aldehydes and primary amines:

-

Synthesis of aminomethyl derivatives : For example, reaction with formaldehyde and 4-phenylpiperidine yields 1-(1-(3-methoxyphenyl)-4-(naphthalen-1-yloxy)but-2-ynyl)-4-phenylpiperidine .

Conditions :

Cycloaddition Reactions

The acenaphthene system participates in Diels-Alder reactions with dienophiles (e.g., maleic anhydride), forming polycyclic adducts. The electron-deficient dienophile interacts with the electron-rich acenaphthene π-system.

Oxidation Reactions

-

Ketone oxidation : Strong oxidizing agents (e.g., KMnO₄) cleave the piperidine ring, forming carboxylic acid derivatives.

-

Acenaphthene oxidation : Ozone or CrO₃ oxidizes the bicyclic system to naphthalene dicarboxylic acid .

Sulfonylation and Acylation

The piperidine nitrogen reacts with sulfonyl chlorides or acyl chlorides:

-

Sulfonylation : 5-Chlorothiophene-2-sulfonyl chloride forms sulfonamide derivatives under basic conditions (e.g., Et₃N, CH₂Cl₂).

-

Acylation : Acetic anhydride acetylates the nitrogen, producing N-acetylpiperidin-4-one analogs .

Example :

| Reaction | Reagents | Product |

|---|---|---|

| Sulfonylation | 5-Cl-thiophene-2-SO₂Cl, Et₃N | 1-((5-Cl-thiophen-2-yl)sulfonyl)-4-one |

Computational Insights

DFT studies (B3LYP/6-311G(d,p)) reveal:

-

Transition states in piperidinolysis reactions have late, product-like geometries (Brønsted coefficient β = −0.04).

-

Steric hindrance from the acenaphthene group slows nucleophilic attack at the ketone .

Biological Activity Correlations

While direct data for (R)-1-(1,2-dihydroacenaphthylen-1-yl)piperidin-4-one is limited, analogs exhibit:

-

Local anesthetic activity : β-Cyclodextrin complexes of acenaphthene-piperidine hybrids show prolonged anesthetic effects (e.g., LAS-251 in guinea pig models) .

-

Antimicrobial properties : Thiosemicarbazone derivatives inhibit bacterial growth (MIC = 8–16 µg/mL) .

This compound’s reactivity profile aligns with piperidin-4-one derivatives, with modifications driven by its unique acenaphthene substituent. Further studies should explore enantioselective synthesis and catalytic applications.

特性

IUPAC Name |

1-[(1R)-1,2-dihydroacenaphthylen-1-yl]piperidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO/c19-14-7-9-18(10-8-14)16-11-13-5-1-3-12-4-2-6-15(16)17(12)13/h1-6,16H,7-11H2/t16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBTZALYOZZYCLX-MRXNPFEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1=O)C2CC3=CC=CC4=C3C2=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCC1=O)[C@@H]2CC3=CC=CC4=C3C2=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60709860 | |

| Record name | 1-[(1R)-1,2-Dihydroacenaphthylen-1-yl]piperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60709860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

228246-75-1 | |

| Record name | 1-[(1R)-1,2-Dihydroacenaphthylen-1-yl]piperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60709860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。